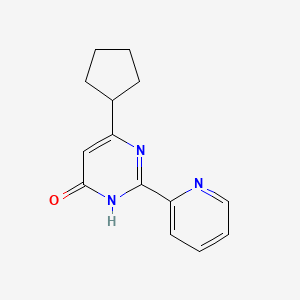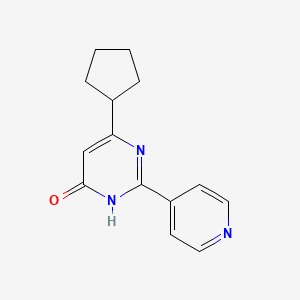![molecular formula C19H19N3O2S B7356373 N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B7356373.png)
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide, also known as EAPB, is a novel compound that has recently gained attention in the scientific community. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various research studies.
作用機序
The mechanism of action of N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide is not fully understood, but it is believed to act on multiple targets in the cell. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and HDAC. It also activates the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as:
1. Inhibition of cell proliferation: this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: this compound protects neurons from oxidative stress and reduces inflammation in the brain.
3. Anti-inflammatory: this compound reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells into the inflamed tissue.
実験室実験の利点と制限
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide has several advantages and limitations for lab experiments, such as:
Advantages:
1. This compound has shown promising results in various research studies, making it a potential candidate for future drug development.
2. This compound is relatively easy to synthesize, making it readily available for research purposes.
3. This compound has a low toxicity profile, making it safe for use in in vitro and in vivo experiments.
Limitations:
1. The mechanism of action of this compound is not fully understood, making it difficult to optimize its therapeutic potential.
2. This compound has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings.
3. This compound has a short half-life, making it difficult to maintain therapeutic concentrations in the body.
将来の方向性
There are several future directions for research on N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide, such as:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Elucidation of the mechanism of action of this compound to identify potential targets for drug development.
3. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
4. Development of novel formulations of this compound to improve its pharmacokinetic profile and enhance its therapeutic potential.
Conclusion
In conclusion, this compound, or this compound, is a novel compound that has shown promising results in various research studies. It has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. The mechanism of action of this compound is not fully understood, but it is believed to act on multiple targets in the cell. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide involves the reaction of 2-mercaptoquinazolinone with ethyl 2-bromo-2-phenylacetate in the presence of potassium carbonate. The resulting product is then treated with ethylamine to obtain this compound. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide has shown promising results in various research studies, making it a potential candidate for future drug development. Some of the research applications of this compound are:
1. Treatment of cancer: this compound has shown anticancer activity in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Treatment of neurodegenerative diseases: this compound has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It protects neurons from oxidative stress and reduces inflammation in the brain.
3. Treatment of inflammatory diseases: this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the infiltration of immune cells into the inflamed tissue.
特性
IUPAC Name |
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-22(14-9-5-4-6-10-14)18(24)13(2)25-19-20-16-12-8-7-11-15(16)17(23)21-19/h4-13H,3H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQJYCZVYQHSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(C)SC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)
![3-[(2-Tert-butyl-1,3-thiazol-4-yl)methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356332.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356333.png)


![2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B7356363.png)

![2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol](/img/structure/B7356380.png)
![3-(2-fluorophenyl)-5-(1H-1,2,4-triazol-5-yl)-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7356390.png)
![2-[2-(2-ethylpyrazol-3-yl)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356391.png)
![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-cyclohexylimino-1,3-thiazolidin-4-one](/img/structure/B7356401.png)